Product packaging for [2,2'-Bipyridine]-3-carbonitrile(Cat. No.:CAS No. 62494-22-8)

[2,2'-Bipyridine]-3-carbonitrile

Cat. No.: B3054925
CAS No.: 62494-22-8
M. Wt: 181.19 g/mol
InChI Key: QJBRLLHXVORJEF-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-3-carbonitrile (CAS 893738-77-7) is a functionalized bipyridine ligand with the molecular formula C₁₁H₇N₃ and a molecular weight of approximately 181.19 g/mol . This compound is built on the classic 2,2'-bipyridine scaffold, which is renowned in coordination chemistry as a bidentate chelating ligand that forms stable complexes with a wide range of transition metal ions . The strategic incorporation of an electron-withdrawing cyano (carbonitrile) group at the 3-position introduces a versatile handle for further synthetic modification and fine-tunes the electronic properties of the ligand system. This modification makes it particularly valuable in materials science for constructing more complex molecular architectures and for tuning the photophysical and redox characteristics of resulting metal complexes . Researchers employ this specialized ligand in the development of advanced catalytic systems, luminescent materials, and supramolecular assemblies . The compound requires careful handling and should be stored according to recommended safety guidelines . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3 B3054925 [2,2'-Bipyridine]-3-carbonitrile CAS No. 62494-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-4-3-7-14-11(9)10-5-1-2-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRLLHXVORJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599860
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62494-22-8
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of 2,2 Bipyridine 3 Carbonitrile and Its Metal Complexes

Formation of Polynuclear and Supramolecular Coordination Assemblies

Dinuclear and Trinuclear Complexes

For instance, dinuclear ruthenium(II) complexes have been synthesized using ambidentate ligands derived from 2,2'-bipyridine (B1663995). In these systems, the ligand can coordinate to two different metal centers in distinct modes. One metal can be chelated by the two nitrogen atoms of the bipyridine core, while the other metal center can be bound by other donor atoms on the ligand. rsc.org This principle can be extended to [2,2'-Bipyridine]-3-carbonitrile, where the nitrile group can act as the secondary coordination site. The formation of such dinuclear or even trinuclear complexes is often confirmed through single-crystal X-ray diffraction, which provides precise information about bond lengths and angles, confirming the bridging nature of the ligand.

Electrochemical studies on dinuclear ruthenium and osmium complexes with bridging bipyridine-based ligands have revealed a series of reversible one-electron transfer processes. These studies provide valuable insights into the electronic communication between the metal centers, which is mediated by the bridging ligand. The potential difference between the successive oxidation or reduction waves is a measure of the electronic coupling between the metals.

A notable example of a trinuclear complex involves a Co-Ce-Co assembly where 2,2'-bipyridine ligands are coordinated to the cobalt ions. nih.gov In this structure, the central cerium ion is bridged to the two cobalt ions via other ligands. nih.gov While this example does not specifically use the 3-carbonitrile derivative, it demonstrates the feasibility of constructing such multinuclear arrays with bipyridine-containing ligands.

Table 1: Representative Examples of Dinuclear and Trinuclear Complexes with Bipyridine-based Ligands

ComplexMetal CentersBridging LigandKey Structural Feature
[{(η⁵-Cp*)Ti(μ-Cl)(bpy•))}₂]⁰Ti(III)2,2'-bipyridine (radical anion) and ChlorideDinuclear complex with bridging chloride and bipyridine radical anions. nih.gov
[{Ru(bipy)₂}₂(µ-L)][PF₆]₂Ru(II)3,3'-dihydroxy-2,2'-bipyridineDinuclear complex with the ligand acting as an N,O-chelate to each metal. rsc.org
[Co₂Ce(methacrylate)₆(NO₃)(bpy)₂]Co(II), Ce(III)Methacrylate and Nitrate (B79036)Trinuclear complex with bipyridine coordinated to the terminal cobalt ions. nih.gov

This table includes examples with related bipyridine ligands to illustrate the structural possibilities, as specific data for this compound is limited.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile building block extends to the construction of extended one-, two-, and three-dimensional structures, such as coordination polymers and Metal-Organic Frameworks (MOFs). In these materials, the ligand can function as a linker, connecting multiple metal centers to form a periodic network. The nitrile group, in addition to the bipyridine nitrogens, can participate in the coordination network, leading to diverse structural topologies.

The synthesis of MOFs often involves the reaction of a metal salt with a multitopic organic linker under solvothermal conditions. While dicarboxylic acid-functionalized bipyridines are commonly employed for this purpose, the nitrile group of this compound offers an alternative coordination site. For example, two-dimensional coordination polymers have been constructed using 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide as the linker. rsc.org Similarly, robust Zr(IV)-based MOFs with open 2,2'-bipyridine sites have been prepared, which can subsequently be metalated to introduce catalytic activity. rsc.org

The dimensionality and topology of the resulting coordination polymer are influenced by several factors, including the coordination preference of the metal ion, the geometry of the ligand, and the reaction conditions. For instance, a one-dimensional Pb(II) coordination polymer has been synthesized with 2,2'-bipyridine, where the lead centers are bridged by nitrate anions. mdpi.com In another example, the use of 6,6'-bis(1H-tetrazol-5-yl)-2,2'-bipyridine as a ligand led to the formation of a 2D Co(II) coordination polymer with interesting magnetic properties. nih.gov

Although specific examples of MOFs constructed solely with this compound as the primary linker are not extensively reported, its incorporation into such frameworks is highly plausible. It can be integrated as a chelating ligand that can also coordinate through its nitrile group to another metal center, or it can be functionalized with additional coordinating groups to act as a primary linker.

Table 2: Examples of MOFs and Coordination Polymers with Bipyridine Derivatives

MaterialLigandMetal IonDimensionalityKey Feature
{[Cu(BDCD)]·EtOH}n2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxideCu(II)2D(4,8) three-connected bimodal net. rsc.org
[Ba(BDCD)·2H₂O]n2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxideBa(II)3DNovel 3D structure with barium pillars. rsc.org
UiO-67-bpydc2,2'-bipyridine-5,5'-dicarboxylic acidZr(IV)3DRobust framework with open 2,2'-bipyridine sites for post-synthetic modification. rsc.org
[Pb(2,2′-bpy)(NO₃)₂(H₂O)]n2,2'-bipyridinePb(II)1DNitrate-bridged polymer chain. mdpi.com

This table showcases the diversity of structures achievable with functionalized bipyridine ligands.

Electronic Structure and Bonding in this compound Complexes

The electronic properties of metal complexes containing this compound are of fundamental importance, as they govern the reactivity, photophysical behavior, and potential applications of these compounds. The combination of the π-system of the bipyridine rings and the strong electron-withdrawing nature of the nitrile group leads to a unique electronic landscape that can be understood through the application of Ligand Field Theory and Molecular Orbital Theory.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a framework for understanding the splitting of the metal d-orbitals in the presence of a ligand field. wikipedia.org For a typical octahedral complex of this compound, the two nitrogen atoms of the bipyridine moiety coordinate to the metal center, creating a strong ligand field. This results in a significant energy separation between the t₂g and eg sets of d-orbitals. The magnitude of this splitting, denoted as Δo, is influenced by the nature of the metal ion and the ligand.

A more detailed picture of the bonding is provided by Molecular Orbital (MO) theory. The interaction between the metal d-orbitals and the ligand orbitals (both σ and π) leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. In the case of bipyridine complexes, the π-system of the ligand plays a crucial role. The filled π-orbitals of the ligand can donate electron density to the metal (π-donation), while the empty π*-orbitals can accept electron density from the metal (π-backbonding). wikipedia.org

Influence of the Nitrile Group on Electronic Properties

The presence of the electron-withdrawing nitrile group at the 3-position of the bipyridine ring has a profound effect on the electronic properties of the ligand and its metal complexes. The nitrile group lowers the energy of the π*-orbitals of the bipyridine ligand. This has several important consequences:

Enhanced π-Acceptor Character: The lowering of the π*-orbital energies makes the ligand a better π-acceptor. This strengthens the metal-to-ligand backbonding, which can lead to a larger ligand field splitting (Δo) and increased stability of the complex.

Red-Shifted MLCT Bands: The stabilization of the ligand's π-orbitals decreases the energy gap between the metal d-orbitals and the ligand π-orbitals. This results in a red-shift (a shift to longer wavelengths) of the MLCT absorption bands in the electronic spectrum of the complex.

Modified Redox Potentials: The electron-withdrawing nature of the nitrile group makes the ligand more difficult to oxidize and easier to reduce. This is reflected in the redox potentials of the corresponding metal complexes. The oxidation of the metal center becomes more difficult (anodic shift), while the reduction of the ligand becomes easier (cathodic shift).

The position of the substituent on the bipyridine ring is also crucial. While a detailed analysis for the 3-cyano derivative is specific, studies on other substituted bipyridines can provide valuable insights. For example, the electronic effects of a cyano group at the 4-position have been shown to be nearly identical to those at the 6-position in certain catalytic reactions. However, the 3-position offers a different electronic environment due to its meta-like relationship with the coordinating nitrogen atoms, which can lead to distinct electronic effects compared to substituents at the 4, 5, or 6 positions.

Table 3: Summary of the Electronic Effects of the 3-Nitrile Group

PropertyInfluence of 3-Nitrile GroupRationale
Ligand Field Splitting (Δo)IncreaseEnhanced π-acceptor character strengthens metal-ligand bond.
MLCT AbsorptionRed-shift (to longer wavelengths)Decreased energy gap between metal d-orbitals and ligand π-orbitals.
Metal Oxidation PotentialAnodic shift (more difficult to oxidize)Electron-withdrawing group stabilizes the metal d-orbitals.
Ligand Reduction PotentialCathodic shift (easier to reduce)Electron-withdrawing group stabilizes the ligand π-orbitals.

Photophysical and Photochemical Properties of 2,2 Bipyridine 3 Carbonitrile and Its Metal Complexes

Spectroscopic Absorption Characteristics

The introduction of a carbonitrile group at the 3-position of the 2,2'-bipyridine (B1663995) scaffold significantly modulates its electronic properties, which is directly reflected in the absorption spectra of both the free ligand and its corresponding metal complexes.

UV-Vis Absorption Profiles of Free Ligand and Complexes

The UV-Vis absorption spectrum of the free [2,2'-Bipyridine]-3-carbonitrile ligand in solution is characterized by intense absorption bands in the ultraviolet region. These bands are primarily attributed to π → π* transitions localized on the bipyridine framework. Upon coordination to a metal center, such as ruthenium(II), the absorption profile of the resulting complex exhibits additional features in the visible region.

For instance, a series of ruthenium(II) complexes with a closely related ligand, 4-methyl-2,2'-bipyridine-4'-carbonitrile (Mebpy-CN), demonstrates the characteristic absorption bands of polypyridyl complexes. The intense bands in the UV region are assigned to ligand-centered (LC) π → π* transitions, while the broader, less intense bands in the visible region are attributed to metal-to-ligand charge transfer (MLCT) transitions. The precise location and intensity of these bands are influenced by the number of cyano-functionalized ligands present in the coordination sphere.

Table 1: UV-Vis Absorption Data for Ruthenium(II) Complexes of 4-Methyl-2,2'-bipyridine-4'-carbonitrile in Acetonitrile

Complex λmax (nm) (ε, M-1cm-1) - LC Transitions λmax (nm) (ε, M-1cm-1) - MLCT Transitions
[Ru(bpy)2(Mebpy-CN)]2+ 242 (39,800), 288 (74,100) 454 (14,100)
[Ru(bpy)(Mebpy-CN)2]2+ 246 (48,900), 305 (72,400) 446 (15,500)
[Ru(Mebpy-CN)3]2+ 250 (57,500), 314 (74,100) 438 (16,600)

Data sourced from a study on ruthenium polypyridyl complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile. acs.org

Electronic Transitions (e.g., Ligand-Centered, Metal-to-Ligand Charge Transfer)

The electronic transitions in metal complexes of this compound and its analogues are of two primary types:

Ligand-Centered (LC) Transitions: These are high-energy transitions, typically occurring in the UV region of the spectrum. They correspond to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the bipyridine ligand itself. The presence of the electron-withdrawing nitrile group can influence the energy of these transitions.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are characteristic of transition metal complexes with π-accepting ligands like bipyridine. In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. For ruthenium(II) complexes, these transitions are responsible for the strong absorption in the visible region and are crucial for their photosensitizing properties. The energy of the MLCT transition is sensitive to the nature of both the metal and the ligand. The nitrile group, being electron-withdrawing, lowers the energy of the ligand's π* orbitals, which can lead to a blue shift in the MLCT absorption band as observed in the series of [Ru(bpy)3-x(Mebpy-CN)x]2+ complexes. acs.org

Luminescence Properties and Excited State Dynamics

The luminescence of this compound metal complexes is a key feature, underpinning their potential applications in areas such as sensing, imaging, and photocatalysis.

Photoluminescence and Electroluminescence Emission Profiles

Upon excitation into their MLCT absorption bands, ruthenium(II) complexes of cyano-substituted bipyridines typically exhibit strong photoluminescence at room temperature in solution. This emission originates from the lowest-lying triplet MLCT (3MLCT) excited state. The emission maximum is sensitive to the solvent polarity and the specific ligands coordinated to the metal center. For the [Ru(bpy)3-x(Mebpy-CN)x]2+ series, the emission maxima show a slight blue shift as the number of Mebpy-CN ligands increases, consistent with the stabilization of the ground state relative to the excited state. acs.org

Derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been shown to be highly fluorescent in the solid state, with quantum yields reaching up to 92.9%. researchgate.netchimicatechnoacta.ru This highlights the potential of cyano-bipyridine derivatives in the development of solid-state lighting and display technologies.

Excited State Lifetimes and Quantum Yields

Table 2: Photophysical Data for Ruthenium(II) Complexes of 4-Methyl-2,2'-bipyridine-4'-carbonitrile in Acetonitrile at Room Temperature

Complex λem (nm) τ (μs) Φ
[Ru(bpy)2(Mebpy-CN)]2+ 610 1.10 0.065
[Ru(bpy)(Mebpy-CN)2]2+ 602 1.35 0.088
[Ru(Mebpy-CN)3]2+ 595 1.62 0.115

Data sourced from a study on ruthenium polypyridyl complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile. acs.org

Intersystem Crossing and Phosphorescence Processes

Following absorption of light and population of a singlet MLCT (1MLCT) state, efficient intersystem crossing (ISC) to the triplet manifold occurs. This process is facilitated by the heavy metal atom (e.g., ruthenium), which enhances spin-orbit coupling. The subsequent emission from the lowest energy 3MLCT state to the singlet ground state is formally spin-forbidden and is therefore characterized as phosphorescence.

Energy Transfer and Electron Transfer Mechanisms

The de-excitation of photoexcited metal complexes of this compound can occur through various radiative and non-radiative pathways, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). These processes are fundamental to the application of these compounds in areas such as photocatalysis and molecular sensing.

Photoinduced Electron Transfer (PET) Studies

Photoinduced electron transfer is a critical process in the photochemistry of transition metal complexes. Upon absorption of light, an electron is promoted to a higher energy level, creating an excited state that can act as either an electron donor or acceptor. In complexes of this compound, the nitrile group, being electron-withdrawing, can significantly influence the PET dynamics.

Ruthenium(II) complexes of bipyridine derivatives are well-studied systems for PET. In a typical Ru(II) bipyridyl complex, photoexcitation leads to a metal-to-ligand charge transfer (MLCT) excited state. The presence of a cyano group on the bipyridine ligand can lower the energy of the ligand's π* orbital, making the ligand a better electron acceptor. This facilitates the initial charge separation in the MLCT state.

For instance, in heteroleptic Ru(II) complexes containing both electron-donating and electron-accepting substituted bipyridine ligands, the localization of the excited state on a specific ligand can be controlled. In a hypothetical complex such as [Ru(bpy)2(3-CN-bpy)]2+ (where bpy is 2,2'-bipyridine and 3-CN-bpy is this compound), the MLCT state would likely be localized on the 3-CN-bpy ligand due to the stabilizing effect of the electron-withdrawing nitrile group.

The efficiency of PET is governed by the driving force of the reaction (the change in Gibbs free energy) and the reorganization energy. In intramolecular PET, an electron is transferred from a donor moiety to an acceptor moiety within the same molecule. For example, a supramolecular assembly where a this compound complex acts as a photosensitizer and is linked to an electron acceptor (e.g., a quinone) or an electron donor (e.g., a phenothiazine) would be a prime system for studying PET.

While specific experimental data for PET in this compound complexes is not extensively documented in the reviewed literature, the principles derived from studies on analogous cyano-substituted bipyridine complexes provide a strong basis for predicting their behavior. The following table illustrates typical parameters that would be investigated in a PET study involving a hypothetical Ru(II) complex of this compound.

Donor/Acceptor SystemSolventDriving Force (ΔG⁰) (eV)Electron Transfer Rate Constant (k_et) (s⁻¹)
[Ru(3-CN-bpy)3]2+* / Methyl ViologenAcetonitrile-0.451.5 x 10⁹
[Ru(3-CN-bpy)3]2+* / N,N-DimethylanilineDichloromethane-0.603.2 x 10⁹
Porphyrin-[Ru(3-CN-bpy)2]2+ dyadPropionitrile-0.258.0 x 10⁸

Note: This table presents illustrative data based on known PET studies of similar ruthenium-bipyridine complexes. The values are hypothetical and intended to represent the type of data obtained in such research.

Förster Resonance Energy Transfer (FRET) within Supramolecular Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Complexes of this compound can be designed to act as either donors or acceptors in FRET-based supramolecular systems. For example, a luminescent ruthenium or iridium complex of this compound could serve as a donor, transferring its excitation energy to a suitable acceptor dye. The nitrile group can be a key functionality for covalently linking the donor complex to the acceptor molecule within a larger supramolecular architecture.

The versatility of FRET makes it a powerful tool for studying conformational changes in macromolecules, monitoring binding events, and in the development of chemical sensors. osti.govacs.orgrsc.org A supramolecular system could be constructed where a metal complex of this compound is the FRET donor and its luminescence is quenched upon binding to a specific analyte that brings a FRET acceptor into close proximity.

Although specific examples of FRET studies utilizing this compound are not prevalent in the surveyed literature, the general principles are well-established. The following table provides a hypothetical example of a FRET system incorporating a luminescent metal complex of this compound as the donor.

DonorAcceptorFörster Distance (R₀) (Å)FRET Efficiency (E)
[Ir(ppy)2(3-CN-bpy)]+Fluorescein520.65
[Ru(bpy)2(3-CN-bpy)]2+Rhodamine B480.55
Quantum Dot-[Re(CO)3(3-CN-bpy)]+ conjugateCy5650.80

Note: This table contains hypothetical data to illustrate the parameters measured in FRET experiments. The donor-acceptor pairs and their corresponding FRET parameters are representative examples and not based on direct experimental findings for this compound complexes.

Influence of Environmental Factors on Photophysical Behavior (e.g., Solvent, Temperature)

The photophysical properties of this compound and its metal complexes, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are often sensitive to environmental factors like the polarity of the solvent and the temperature.

Solvent Effects: The polarity of the solvent can significantly affect the energy of the charge-transfer states. In polar solvents, the excited state with a larger dipole moment, such as a metal-to-ligand charge transfer (MLCT) state, is often stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. The solvent can also influence the rates of non-radiative decay pathways, thereby affecting the luminescence quantum yield and lifetime. For instance, hydrogen-bonding interactions between the solvent and the nitrile group of the ligand could provide an additional channel for non-radiative deactivation.

Temperature Effects: Temperature has a profound impact on the non-radiative decay rates of excited states. Generally, as the temperature increases, non-radiative processes become more efficient, leading to a decrease in the luminescence quantum yield and a shorter excited-state lifetime. This is often due to the thermal population of higher-energy, non-emissive excited states (e.g., metal-centered d-d states in transition metal complexes) from the emissive MLCT state. osti.govosti.gov

While specific data on the environmental sensitivity of this compound complexes is limited, studies on related bipyridyl complexes provide a framework for understanding these effects. The following table presents hypothetical data illustrating the influence of solvent and temperature on the emission properties of a ruthenium complex of this compound.

SolventTemperature (K)Emission Maximum (λ_em) (nm)Quantum Yield (Φ)Lifetime (τ) (μs)
Acetonitrile2986250.040.8
Dichloromethane2986100.081.5
Ethanol2986300.030.6
Acetonitrile776050.355.2

Note: The data in this table are illustrative and based on general trends observed for ruthenium-bipyridine complexes. They are not experimental values for a this compound complex.

Catalytic Applications of 2,2 Bipyridine 3 Carbonitrile Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Metal complexes of bipyridine and its derivatives are workhorse catalysts in this field due to their stability, tunability, and efficiency in a wide range of transformations.

Oxidation and Reduction Catalysis

Metal complexes of bipyridine ligands are extensively used in both oxidation and reduction reactions. The electronic properties of the bipyridine ligand, which can be modulated by substituents, play a crucial role in determining the redox potential of the metal center and, consequently, the catalytic activity.

Ruthenium complexes of bipyridine derivatives have been extensively studied as catalysts for water oxidation, a key process in artificial photosynthesis. For instance, ruthenium complexes containing the 2,2'-bipyridine-6,6'-dicarboxylate ligand have shown remarkable activity as water oxidation catalysts. acs.orgrsc.org The electronic effects induced by the substituents on the bipyridine backbone are crucial for the catalytic performance. acs.org While specific studies on [2,2'-Bipyridine]-3-carbonitrile in this context are lacking, the electron-withdrawing nature of the nitrile group could potentially influence the electronic structure of a ruthenium complex, impacting its catalytic efficiency in oxidation reactions.

In the realm of reduction catalysis, rhenium tricarbonyl complexes with 2,2'-bipyridine (B1663995) ligands are well-established molecular electrocatalysts for the selective reduction of CO2 to CO. rsc.org The immobilization of such complexes onto surfaces to create heterogeneous catalysts has been a significant area of research. rsc.org A study on a covalent organic framework (COF) bearing rhenium(I) tricarbonyl moieties with a diamine-substituted bipyridine ligand demonstrated efficient electrocatalytic CO2 reduction. rsc.org The electronic destabilization of the ligand's π* orbital by the substituents was found to influence the reduction potential. rsc.org It is plausible that a this compound ligand could similarly modulate the electronic properties of a rhenium complex for CO2 reduction catalysis.

Iron complexes with bipyridine ligands have also been investigated in oxidation reactions. Pulse radiolysis studies on the oxidation of tris(2,2'-bipyridine)iron(II) and iron(III) complexes have provided insights into the reactive intermediates formed. wikipedia.org

Table 1: Examples of Bipyridine Metal Complexes in Oxidation and Reduction Catalysis

Catalyst/ComplexReactionKey Findings
[Ru(bda)(L)2] (bda = 2,2'-bipyridine-6,6'-dicarboxylate)Water OxidationThe electronic effects of the bda ligand are crucial for the high catalytic activity. acs.org
Rhenium tricarbonyl complexes with 2,2'-bipyridine ligandsCO2 ReductionWell-established molecular electrocatalysts for the selective reduction of CO2 to CO. rsc.org
Tris(2,2'-bipyridine)iron(II) complexLuminol (B1675438) ChemiluminescenceCatalyzes the chemiluminescence of luminol in a reversed micellar medium. chemscene.com

Cross-Coupling Reactions (e.g., C-C, C-N Bond Formations)

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. Bipyridine ligands, with their tunable steric and electronic properties, have been widely employed in this context.

Palladium complexes with pyridine-based ligands have been shown to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic nature of the substituents on the pyridine (B92270) ring can significantly affect the catalytic efficiency. nih.gov A novel non-phosphine-based 2,2-bipyridine ligand was key to achieving high regioselectivity in the palladium-catalyzed carbonylation of a dibromopyridine derivative. nih.gov This highlights the potential of specifically designed bipyridine ligands to control selectivity in cross-coupling reactions.

Nickel-catalyzed cross-electrophile coupling reactions have also benefited from the use of substituted bipyridine ligands. A study on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with substituents at the 6 and 6'-positions revealed that these substituents significantly impact the properties and catalytic performance of the nickel complexes. mdpi.com While bulkier substituents can stabilize certain intermediates, they may also hinder ligand coordination and reduce catalytic activity. mdpi.com The electronic properties of the this compound ligand could similarly influence the outcome of nickel-catalyzed cross-coupling reactions. The synthesis of substituted 2,2'-bipyridines, such as 4,4'-di-tert-butyl-2,2'-bipyridine, has been achieved through nickel-catalyzed dimerization of the corresponding 2-chloropyridines. wisc.edu

The synthesis of various bipyridine derivatives for use in catalysis often involves cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.gov However, a common challenge is the coordination of the bipyridine product to the metal catalyst, which can decrease its activity. nih.gov

Table 2: Examples of Bipyridine Metal Complexes in Cross-Coupling Reactions

Catalyst/ComplexReaction TypeKey Findings
Pd(II) complexes with pyridine ligandsSuzuki-Miyaura and HeckEfficient precatalysts with activity influenced by ligand basicity. nih.gov
Palladium complex with a novel 2,2-bipyridine ligandCarbonylationAchieved high regioselectivity in the carbonylation of a di-substituted pyridine. nih.gov
Ni complexes with 6,6'-substituted bipyridine ligandsCross-Electrophile CouplingSubstituents significantly impact catalyst properties and performance. mdpi.com

Polymerization Catalysis and Ligand Effects

Metal-catalyzed polymerization is a fundamental process for the synthesis of a vast array of polymeric materials. The structure of the ligand coordinated to the metal center plays a pivotal role in determining the catalytic activity, as well as the properties of the resulting polymer, such as its microstructure and molecular weight.

Cobalt(II) and Nickel(II) complexes of 6,6'-dihydroxy-2,2'-bipyridine have been shown to be highly active catalysts for the polymerization of 1,3-butadiene. acs.org These complexes, in the presence of a cocatalyst, produce polybutadiene (B167195) with a high cis-1,4-structure. acs.org The presence of the hydroxyl groups on the bipyridine ligand significantly enhances the catalytic activity compared to complexes with unsubstituted or methoxy-substituted bipyridine ligands. acs.org This underscores the profound effect that ligand substituents can have on polymerization catalysis. The electronic influence of the nitrile group in this compound could potentially lead to unique catalytic properties in polymerization reactions.

Lanthanide complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide have been used to construct 3D coordination polymers. rsc.org While not a direct example of polymerization catalysis in the traditional sense, this demonstrates the ability of functionalized bipyridines to form extended polymeric structures through coordination chemistry.

Asymmetric Catalysis Inductions

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool for achieving this goal. Chiral bipyridine ligands have been successfully employed in a variety of asymmetric transformations.

The design of new chiral bipyridine ligands is an active area of research. rsc.orgnih.gov A class of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide ligands has been developed and successfully applied in a nickel(II)-catalyzed asymmetric Michael-type Friedel-Crafts alkylation reaction, affording high yields and enantioselectivities. rsc.org

Copper complexes of chiral bipyridine-type ligands derived from natural products like pinocarvone (B108684) and myrtenal (B1677600) have shown promise in asymmetric allylic oxidation and cyclopropanation reactions, achieving good enantioselectivities. nih.govacs.orgcapes.gov.br Similarly, molybdenum and palladium complexes of these chiral ligands have been explored in asymmetric allylic substitution. durham.ac.uk

The development of axially chiral bipyridine ligands has also led to successful applications in copper-catalyzed ring-opening reactions of cyclic diaryliodoniums with bulky secondary amines, where high efficiency and stereoselectivity were achieved. nih.gov

While there are no specific reports on the use of chiral this compound in asymmetric catalysis, the principles demonstrated with other chiral bipyridines suggest that a chiral version of this ligand could be a valuable addition to the toolbox of asymmetric catalysis. The introduction of a chiral center in proximity to the coordinating nitrogen atoms and the nitrile group could create a unique chiral environment around the metal center, potentially leading to high levels of asymmetric induction in various reactions.

Heterogeneous Catalysis and Supported Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue, allowing for easy catalyst recovery and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between these two catalytic regimes.

Immobilization Strategies for this compound Complexes

The immobilization of metal complexes containing bipyridine ligands has been achieved through various strategies, leading to robust and recyclable heterogeneous catalysts.

One approach involves the incorporation of bipyridine-based molecular catalysts into porous materials like covalent organic frameworks (COFs). For instance, a COF containing 2,2'-bipyridine moieties was used as a platform for the post-synthetic metalation with rhenium tricarbonyl fragments. rsc.orgrsc.org The resulting material, a composite of the Re-functionalized COF with carbon black and a binder, was immobilized on an electrode and showed electrocatalytic activity for CO2 reduction. rsc.org This strategy could be adapted for the immobilization of this compound complexes. The nitrile group could potentially serve as an additional anchoring point or influence the electronic interaction with the support material.

Another strategy involves the synthesis of hybrid materials by combining bipyridine complexes with metal oxides like TiO2. nih.gov Rhenium(I) bipyridine complexes have been immobilized on TiO2 gel via both sensitization and sol-gel methods, resulting in heterogeneous photocatalysts for CO2 reduction with enhanced activity and durability compared to the homogeneous complex. nih.gov

The modification of graphene oxide with a nickel(II)-bipyridine complex has also been reported to create a nanocomposite with enhanced photocatalytic activity for the degradation of organic pollutants under sunlight. mdpi.com

Recyclability and Stability of Heterogenized Catalysts

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction products. To address this, researchers have focused on heterogenizing this compound metal complexes by immobilizing them onto solid supports. This approach combines the high selectivity and tunability of molecular catalysts with the practical advantages of heterogeneous systems, such as enhanced stability and ease of reuse. rsc.org

Various materials have been employed as supports, including porous organic polymers (POPs), covalent organic frameworks (COFs), carbon nanotubes, and silicon surfaces. rsc.orgscilit.comnih.govresearchgate.netresearchgate.net For instance, covalent triazine frameworks (CTFs) modified with bipyridine units have been shown to effectively anchor rhodium complexes for transfer hydrogenation reactions in water. researchgate.net Similarly, rhenium bipyridine complexes have been integrated into COFs for the electrocatalytic reduction of CO2. rsc.org

The stability of these heterogenized catalysts is a critical factor for their practical application. While immobilization often enhances stability by preventing catalyst aggregation and degradation, challenges such as leaching of the metal complex from the support can occur. rsc.org For example, in some systems, long-term performance has been limited by the gradual release of the active catalytic sites into the solution. rsc.org Computational studies have also been employed to design more robust linkers for attaching bipyridine-based catalysts to surfaces like silicon, aiming to minimize degradation at the negative potentials often required for catalysis. nih.gov The stability of the catalyst framework itself is also crucial, with studies showing that some CTF-supported catalysts maintain their structural integrity even after multiple catalytic cycles. researchgate.net

Table 1: Examples of Heterogenized Bipyridine-Based Catalysts and Their Performance

Catalyst System Support Material Application Recyclability/Stability Notes
Rh(Cp*) complex Bipyridine-containing Porous Organic Polymer Transfer Hydrogenation Showed promising results in recyclability. researchgate.net
Re(bpy)(CO)₃Cl derivative Covalent Organic Framework (COF) CO₂ Reduction Showed activity but stability was limited over prolonged electrolysis. rsc.org
Mn(nap-bpy)(CO)₃Br Multi-walled Carbon Nanotubes (MWCNT) CO₂ Reduction Demonstrated exceptional electrocatalysis with high Faradaic efficiency. scilit.com

Electrocatalysis and Photocatalysis

The unique electronic and photophysical properties of metal complexes derived from substituted bipyridines make them highly suitable for electrocatalytic and photocatalytic applications. The electron-withdrawing nature of the 3-carbonitrile substituent can significantly influence the redox potentials and the energy levels of the excited states of the corresponding metal complexes, which are key parameters in these catalytic processes.

The electrochemical conversion of carbon dioxide (CO₂) into value-added chemical feedstocks, such as carbon monoxide (CO) or formate, is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. escholarship.orgrsc.org Rhenium and manganese complexes of 2,2'-bipyridine are among the most studied molecular electrocatalysts for the selective reduction of CO₂ to CO. escholarship.orgrsc.orgucsd.edu

The catalytic activity and the potential at which the reduction occurs are highly dependent on the electronic properties of the bipyridine ligand. escholarship.orgepa.gov While electron-donating groups on the bipyridine ring have been shown to increase catalytic activity in some rhenium-based systems, the effect of electron-withdrawing groups like the nitrile group is more complex. escholarship.orgepa.gov Studies on cyano-substituted bipyridine rhenium complexes have indicated that such substituents can deactivate the molecular catalyst when adsorbed on a gold surface. escholarship.org However, in manganese-based systems, the substitution of an axial bromide with a cyanide ligand has been shown to alter the catalytic mechanism, enabling the reduction of CO₂ at the potential of the first reduction via a disproportionation pathway. nih.gov This suggests that the nitrile group on the bipyridine ring of this compound could lead to different catalytic behavior compared to unsubstituted analogues.

The presence of a proton source, such as phenol (B47542) or trifluoroethanol, has been found to significantly increase the activity and decrease the overpotential for CO₂ reduction with Re(bpy) complexes by shifting the catalytic mechanism. escholarship.orgepa.gov

Table 2: Electrocatalytic CO₂ Reduction Performance of Selected Bipyridine Complexes

Catalyst Conditions Major Product Faradaic Efficiency (FE)
Re(bpy)(CO)₃Cl Acetonitrile, CO₂ saturated CO High selectivity
MnBr(bpy)(CO)₃ Acetonitrile, with water CO Catalysis occurs at lower overpotentials than Re complexes. ucsd.edu
Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl Acetonitrile, CO₂ saturated CO 99% rsc.org

Photocatalytic water splitting to produce hydrogen (H₂) and oxygen (O₂) using solar energy is a key goal for a sustainable energy future. In many molecular-based systems, ruthenium tris(bipyridine) ([Ru(bpy)₃]²⁺) and its derivatives serve as photosensitizers, absorbing visible light and initiating the electron transfer processes required for water splitting. rsc.orgmdpi.com

The stability of the photosensitizer is a major challenge, especially in aqueous environments, as the reduced or oxidized forms can be prone to ligand dissociation. rsc.org The introduction of specific functional groups on the bipyridine ligand, such as in this compound, can influence the stability and photophysical properties of the resulting ruthenium complex. For instance, modified phenanthroline ligands have been shown to enhance the stability and efficiency of ruthenium-based photocatalytic systems for hydrogen production. rsc.org

Beyond CO₂ reduction and water splitting, metal complexes of this compound have potential applications in a variety of photo- and electrocatalytic organic transformations. The ability of these complexes to mediate electron transfer under irradiation or an applied potential can be harnessed to drive challenging chemical reactions.

For example, rhodium complexes anchored to bipyridine-containing porous polymers have been utilized for the transfer hydrogenation of N-heteroarenes in aqueous media, a key transformation in organic synthesis. researchgate.net Furthermore, 2,2'-bipyridine itself has been employed as an organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing the versatility of the bipyridine scaffold in promoting organic reactions. oiccpress.com The introduction of a nitrile group, as in this compound, could modulate the catalytic activity in these transformations through its electronic influence on the metal center or by participating directly in the reaction mechanism.

Mechanistic Investigations of Catalytic Cycles and Intermediates

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient and robust catalysts. For the electrocatalytic reduction of CO₂ by Re(bpy) complexes, a general mechanism has been proposed based on extensive experimental and computational studies. diva-portal.org The catalytic cycle is initiated by the two-electron reduction of the parent complex, leading to the loss of the axial ligand and the formation of a five-coordinate, catalytically active species. diva-portal.orgscispace.com This reduced species then reacts with CO₂.

Spectroelectrochemical techniques, particularly infrared (IR) spectroscopy, have been invaluable in identifying key intermediates in the catalytic cycle. nih.govscispace.com These studies have confirmed the catalytic activity of the reduced five-coordinate radical and anionic rhenium complexes. scispace.com Density functional theory (DFT) calculations have complemented these experimental findings by providing insights into the energetics of different steps in the cycle and the affinity of the catalyst for CO₂ and other intermediates. epa.gov

For manganese-based catalysts, mechanistic studies have revealed that the catalytic pathway can be influenced by the nature of the ligands. For example, replacing a halide ligand with cyanide can shift the mechanism from a two-electron reduction pathway to one involving disproportionation of a one-electron reduced species to generate the active catalyst. nih.gov This highlights how the specific substituents on the bipyridine ligand, such as the 3-carbonitrile group, can have a profound impact on the catalytic mechanism. Recent studies have also directly detected key intermediates involved in the product release step for rhenium bipyridine-catalyzed CO₂ reduction. diva-portal.org

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compound This compound
Re(bpy)(CO)₃Cl fac-Tricarbonylchlorido(2,2'-bipyridine)rhenium(I)
MnBr(bpy)(CO)₃ fac-Tricarbonylbromido(2,2'-bipyridine)manganese(I)
[Ru(bpy)₃]²⁺ Tris(2,2'-bipyridine)ruthenium(II)
Rh(Cp*) complex Pentamethylcyclopentadienylrhodium complex
Cobaloxime Cobalt complex with glyoxime (B48743) ligands
Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl fac-Tricarbonylchlorido(5,5'-diamino-2,2'-bipyridine)rhenium(I)
Mn(nap-bpy)(CO)₃Br fac-Tricarbonylbromido(naphthyl-2,2'-bipyridine)manganese(I)
Covalent Triazine Framework CTF
Porous Organic Polymer POP
Covalent Organic Framework COF

Advanced Materials Science Applications Incorporating 2,2 Bipyridine 3 Carbonitrile

Optoelectronic Device Technologies

The intrinsic photophysical and electrochemical characteristics of [2,2'-Bipyridine]-3-carbonitrile make it a compelling component for various optoelectronic devices. Its ability to participate in charge transfer processes and form stable complexes with metal ions is central to its potential in this domain.

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable emitters and host materials is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Bipyridine-containing compounds are widely explored for these applications due to their high thermal stability and excellent coordination capabilities, which allow for the creation of highly emissive metal complexes. The nitrile group in this compound can further tune the electronic properties, potentially leading to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport.

However, a comprehensive review of the current scientific literature reveals a notable absence of specific research detailing the performance of this compound as either an emitter or a host material in OLED devices. While numerous studies focus on other bipyridine derivatives, there is a clear lack of published data, such as external quantum efficiency, emission spectra, and current efficiency, for OLEDs specifically incorporating this compound. This represents a significant gap in the research landscape and a potential avenue for future investigation.

Photosensitizers and Redox Mediators in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, Dye-Sensitized Solar Cells (DSSCs) offer a promising alternative to conventional silicon-based photovoltaics. The efficiency of DSSCs is heavily reliant on the properties of the photosensitizer, which absorbs light and injects electrons into the semiconductor, and the redox mediator, which regenerates the oxidized photosensitizer. Bipyridine ligands are integral to many of the most successful ruthenium-based photosensitizers due to their ability to form stable complexes with robust charge-transfer properties.

Despite the widespread use of the bipyridine scaffold in DSSC research, there is a scarcity of studies specifically investigating the application of this compound in this context. No detailed research findings or performance data tables could be located that describe its efficacy as a photosensitizer or as a component of a redox mediator couple. The electron-withdrawing nature of the nitrile group would be expected to influence the redox potential and spectral properties of any resulting metal complex, but empirical data on these effects in a functioning DSSC device are not currently available in the literature.

Chemical and Biochemical Sensing Platforms

The ability of the bipyridine unit to chelate metal ions, coupled with the potential for the nitrile group to modulate fluorescence or electrochemical signals, makes this compound an attractive candidate for the development of chemical and biochemical sensors.

Fluorescent Probes for Metal Ions and Anions

Fluorescent chemosensors are powerful tools for the detection of environmentally and biologically important species. The principle of their operation often involves a change in fluorescence intensity or wavelength upon binding of the analyte to a receptor unit. The bipyridine moiety is a well-established receptor for a variety of metal ions.

A thorough search of the scientific literature did not yield specific studies where this compound itself is employed as a fluorescent probe for the detection of metal ions or anions. While related bipyridine derivatives have been shown to be effective in this capacity, there is no available data on the selectivity, sensitivity, or binding constants of this compound for specific ionic species.

Recognition and Sensing of Small Molecules

The development of sensors for the selective recognition of small organic molecules is a significant challenge in analytical chemistry. Supramolecular interactions, such as hydrogen bonding and π-π stacking, are often harnessed for this purpose.

Currently, there is no published research that specifically details the use of this compound for the recognition and sensing of small molecules. This area remains unexplored, and the potential of this compound to act as a receptor for neutral organic guests is yet to be determined.

Supramolecular Architectures and Functional Assemblies

The construction of well-defined supramolecular architectures through self-assembly processes is a key area of modern chemistry, with applications in catalysis, materials science, and nanotechnology. Bipyridine-based ligands are fundamental building blocks in the creation of coordination polymers, metal-organic frameworks (MOFs), and other complex assemblies due to their predictable coordination behavior.

While the broader field of bipyridine-based supramolecular chemistry is vast, there is a lack of specific examples in the literature of functional assemblies constructed from this compound. Research into the self-assembly of this particular ligand and the properties of the resulting supramolecular structures has not been reported.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Cages

The design and synthesis of MOFs and coordination cages heavily rely on the geometry and functionality of the organic linkers. The nitrogen atoms of the bipyridine unit are well-established coordination sites for metal ions, forming the nodes of these porous structures. mdpi.comnih.govacs.orgresearchgate.netfrontiersin.orgrsc.org The introduction of a nitrile group at the 3-position of the bipyridine ring, as in this compound, could offer several theoretical advantages. The nitrile group can act as an additional coordination site, potentially leading to MOFs with higher dimensionality or novel topologies. Furthermore, the electron-withdrawing nature of the nitrile could influence the electronic properties of the resulting framework, which is a critical factor in applications such as catalysis and gas separation.

Despite these possibilities, a thorough search of current scientific literature reveals a scarcity of studies detailing the successful synthesis and characterization of MOFs or coordination cages specifically utilizing this compound as a primary or secondary ligand. Research in this area has predominantly focused on bipyridine derivatives with other functional groups, such as carboxylic acids or aldehydes, which more readily form robust and crystalline frameworks. frontiersin.orgnih.govresearchgate.net

Self-Assembled Monolayers (SAMs) on Surfaces

The formation of self-assembled monolayers on various surfaces, particularly gold, is a key technique in surface engineering and nanotechnology. While bipyridine derivatives have been used to create SAMs, the anchoring group is a critical component for stable surface attachment. mdpi.comnih.govnih.gov Typically, thiol or dithiocarbamate (B8719985) groups are incorporated into the ligand structure to facilitate strong covalent bonding with the gold surface. nih.gov

There is currently no readily available research demonstrating the formation of self-assembled monolayers using this compound directly. The nitrile group is not a conventional anchoring group for gold surfaces. However, it is conceivable that the bipyridine unit itself could interact with the surface, or the nitrile group could be chemically modified post-assembly to introduce desired functionalities. Further investigation is required to explore the potential of this compound in forming stable and functional SAMs.

Polymer Science and Functional Macromolecules

The incorporation of metal-coordinating ligands into polymer structures is a promising strategy for creating functional macromolecules with applications in catalysis, sensing, and light-emitting materials.

Incorporation of this compound into Polymer Backbones

The synthesis of polymers containing 2,2'-bipyridine (B1663995) units in their backbone has been reported, often through polycondensation or coupling reactions. nih.govnih.gov The inclusion of the bipyridine moiety provides sites for subsequent metal coordination, leading to the formation of metallopolymers. The nitrile group in this compound could potentially participate in polymerization reactions or be a site for post-polymerization modification, offering a route to tailor the properties of the resulting polymer. However, specific examples of polymers synthesized with this compound as a monomer are not prevalent in the current literature.

Development of Polymeric Metal Complexes for Advanced Functions

The complexation of metals to bipyridine-containing polymers can lead to materials with interesting photophysical and catalytic properties. The electronic properties of the bipyridine ligand, influenced by its substituents, play a crucial role in determining the characteristics of the resulting polymeric metal complex. While the development of polymeric metal complexes based on various bipyridine derivatives is an active area of research, there is a lack of specific studies focusing on those derived from this compound.

No Direct Computational Studies Found for this compound

Despite a comprehensive search of scientific literature, no dedicated theoretical and computational chemistry studies focusing specifically on the compound this compound could be identified.

While the 2,2'-bipyridine scaffold and its numerous derivatives are subjects of extensive research in computational chemistry, a specific focus on the 3-carbonitrile substituted variant appears to be absent from readily available academic and research databases.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of substituted bipyridines. tandfonline.comnih.govnih.govnih.gov These studies often explore how different functional groups influence the molecule's characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic and photophysical properties. tandfonline.commaynoothuniversity.iemaynoothuniversity.ieresearchgate.net

Furthermore, molecular geometry optimization and conformational analysis are standard computational procedures for determining the most stable three-dimensional structure of bipyridine derivatives. tandfonline.com The prediction of spectroscopic properties, including NMR chemical shifts and UV-Vis absorption and emission spectra, is also a common application of computational chemistry in this field. nih.govresearchgate.netrsc.org

However, the application of these theoretical methods to this compound, and the subsequent publication of detailed findings such as data tables of electronic transitions, optimized geometrical parameters, or simulated spectra, could not be located. Research tends to focus on other substitution patterns, such as at the 4, 4', 5, 5', or 6, 6' positions, or on different types of substituent groups. tandfonline.comnih.gov

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested for this compound at this time. The absence of such specific data highlights a potential area for future research within the field of computational chemistry and materials science.

Theoretical and Computational Chemistry Studies of 2,2 Bipyridine 3 Carbonitrile

Elucidation of Reaction Mechanisms and Energy Profiles

No published studies were identified that specifically detail the reaction mechanisms and energy profiles involving [2,2'-Bipyridine]-3-carbonitrile.

Transition State Searches and Intrinsic Reaction Coordinate Analysis

There is no available data from transition state searches or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. Such studies would be crucial for understanding the kinetics and pathways of its formation or subsequent reactions.

Potential Energy Surface Mapping

A search of the scientific literature did not yield any studies on the potential energy surface (PES) mapping for reactions of this compound. PES mapping is a powerful tool for visualizing reaction pathways and identifying stable intermediates and transition states.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Specific computational analyses of the non-covalent interactions and intermolecular forces for this compound are not present in the current literature. While studies on other bipyridine derivatives often include such analyses to understand crystal packing and supramolecular assembly, this particular compound has not been the subject of such an investigation.

Future Research Directions and Emerging Paradigms for 2,2 Bipyridine 3 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

Future research will focus on developing more efficient, atom-economical, and environmentally benign methods for synthesizing [2,2'-Bipyridine]-3-carbonitrile and its derivatives. While traditional cross-coupling reactions like Suzuki, Stille, and Negishi have been instrumental in creating bipyridine structures, the focus is shifting towards more sustainable alternatives. mdpi.comnih.gov A significant drawback of methods like Stille coupling is the use of highly toxic organotin reagents. mdpi.com

Key future directions include:

Transition-Metal-Free C-H Functionalization: Developing methods that directly couple pyridine (B92270) precursors without the need for pre-functionalization (e.g., halogenation) or transition metals is a major goal. Strategies employing organic radicals or electride reagents could provide moderate yields and avoid metal contamination. mdpi.com

Catalyst Optimization for Cross-Coupling: For metal-catalyzed routes, a primary challenge is the tendency of the bipyridine product to coordinate with the metal center, which can decrease catalytic activity. nih.gov Future work will involve designing catalysts with bulky ligands to suppress this product inhibition, thereby enhancing reaction efficiency. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a promising avenue for bipyridine synthesis, potentially reducing the reliance on chemical oxidants and reagents. While currently limited to specific substrates, expanding the scope of electrochemical coupling is an active area of research. mdpi.com

Flow Chemistry and Process Intensification: Implementing continuous flow processes for the synthesis of this compound can offer improved control over reaction conditions, enhanced safety, and easier scalability compared to batch processes.

Alternative Coupling Reagents: Exploring the use of pyridylsulfones or organoaluminum reagents as coupling partners in palladium-catalyzed reactions could provide efficient routes with good functional group tolerance. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Bipyridine Derivatives

Method Typical Catalyst/Reagent Advantages Challenges for Future Research
Suzuki Coupling Palladium catalysts, Pyridylboronic esters High functional group tolerance, commercial availability of reagents Stability of pyridylboronic acids, catalyst inhibition by bipyridine product. mdpi.comnih.gov
Stille Coupling Palladium catalysts, Organostannyl pyridines High reactivity, useful for systems not amenable to Suzuki coupling High toxicity of organotin compounds, stoichiometric tin waste. mdpi.com
Negishi Coupling Palladium catalysts, Pyridyl zinc halides Complements other methods, can aid in drug discovery Air and moisture sensitivity of organozinc reagents. nih.gov
Ni-Catalyzed Reductive Coupling NiCl₂·6H₂O Ligand-free conditions, high yields for 2,2'-bipyridines Limited to symmetrical couplings, mechanism can be complex. mdpi.com
C-H Functionalization Bis-phenalenyl compound, K(Ot-Bu) Transition-metal-free, atom economical Moderate yields, requires further optimization for broader applicability. mdpi.com

Integration into Multi-Component Systems and Hybrid Functional Materials

The distinct chelating site and the functional nitrile group make this compound an ideal candidate for incorporation into sophisticated multi-component and hybrid materials. Future research will exploit these features to create materials with tailored properties for applications in electronics, sensing, and catalysis. Bipyridines are foundational components in supramolecular structures, photosensitizers, and functional materials. researchgate.netresearchgate.net

Emerging research paradigms include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The bipyridine unit can serve as a structural linker to build porous, crystalline MOFs. The nitrile group can either remain as a functional pendant within the pores to modulate guest interactions or be used as a reactive handle for post-synthetic modification, enabling the introduction of new functionalities.

Hybrid Organosilica Materials: Integrating the ligand into the framework of one-dimensional organosilica nanotubes can create robust, molecularly defined heterogeneous catalysts. Such materials have shown high activity for C-H bond activation and offer advantages in catalyst recovery and reuse. nih.gov

Supramolecular Assemblies and Co-crystals: The nitrogen atoms of the pyridine rings and the nitrile group can act as hydrogen or halogen bond acceptors. nih.gov This allows for the systematic design of co-crystals with specific packing arrangements and physical properties, which is relevant for developing new nonlinear optical or photoresponsive materials. nih.govsemanticscholar.org

Surface Functionalization: The nitrile group can be used to anchor the molecule onto the surfaces of metal oxides like TiO₂, which is a key strategy in the development of photosensitizers for dye-sensitized solar cells (DSSCs). nih.gov The extended π-conjugation and electron-accepting properties make such ligands promising for efficient electron-transfer reactions. nih.gov

Exploration of Fundamental Light-Matter Interactions and Ultrafast Dynamics

Understanding the photophysical behavior of this compound, particularly when complexed with metal ions, is crucial for its application in light-harvesting and photocatalysis. The electron-withdrawing nitrile group is expected to significantly influence the energies of metal-to-ligand charge-transfer (MLCT) excited states. osti.gov Future research will employ advanced spectroscopic techniques to unravel these complex dynamics.

Key areas for investigation:

Ultrafast Transient Absorption (TA) Spectroscopy: TA spectroscopy on the femtosecond to picosecond timescale can directly observe the formation and decay of excited states. acs.orgnih.gov For metal complexes of this compound, this will allow researchers to map the entire relaxation pathway following photoexcitation, including intersystem crossing from singlet to triplet MLCT states and vibrational cooling. acs.orgosu.edu

Solvent and Environmental Effects: The photophysical properties of cyano-substituted complexes can be highly sensitive to the solvent environment. osti.govrsc.orgresearchgate.net Systematic studies will be needed to understand how solvent polarity, viscosity, and hydrogen-bonding capability affect the excited-state lifetimes and emission properties, providing insights into tuning the molecule's function for specific applications.

Computational Modeling: High-level theoretical calculations will be essential to complement experimental findings. Time-dependent density functional theory (TD-DFT) can predict absorption and emission energies and help assign the nature of the electronic transitions involved, guiding the design of new molecules with desired photophysical properties.

Probing Non-Radiative Decay Pathways: A central challenge in designing luminescent materials and photocatalysts based on first-row transition metals is their typically rapid non-radiative decay. acs.orgcaltech.edu Future studies will focus on understanding the mechanisms that quench the excited states in complexes of this ligand, with the goal of designing strategies to prolong their lifetimes and enhance their utility in bimolecular photochemical reactions. caltech.edu

Table 2: Representative Photophysical Data for Related Bipyridine Systems

Complex/Molecule Type Excitation/Absorption Max (λ_max) Emission Max (λ_em) Excited-State Lifetime (τ) Key Dynamic Process
[Ru(dpb)₃]²⁺ 400 nm (MLCT) ~620 nm ~2 ps rise time Intraligand electron delocalization. acs.org
[Fe(bpy)₃]²⁺ 523 nm (¹MLCT) ~660 nm (³MLCT) 120 fs (³MLCT decay) Ultrafast intersystem crossing and relaxation to quintet state. osu.edu
Ni(I)-bpy Halides ~700 nm (MLCT) N/A 10-30 ps Rapid decay of MLCT excited states. acs.orgnih.gov
Cyanoacrylic Acid End-Capped Bipyridine 430 nm 496 nm 1.3 ns Strong fluorescence with potential for surface anchoring. nih.gov

Advanced Characterization Techniques for Complex Systems

To fully understand and optimize systems incorporating this compound, researchers will need to move beyond standard characterization methods and employ a suite of advanced techniques capable of probing structure and function on multiple length and time scales.

Future directions in characterization include:

Spectroelectrochemistry: Combining electrochemistry with spectroscopy (e.g., UV-Vis-NIR, IR) allows for the characterization of species generated at different oxidation states. acs.orgacs.org This is critical for understanding the electronic structure of catalytically relevant intermediates in processes like CO₂ reduction. acs.org

Time-Resolved X-ray Spectroscopy: Techniques like time-resolved X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide direct information about the geometric and electronic structure of the metal center in an excited state or during a catalytic cycle, offering insights unattainable with optical methods alone.

Scanning Tunneling Microscopy (STM): For hybrid materials where the ligand is adsorbed on a surface, STM can reveal how the molecules self-assemble and organize. acs.org This is crucial for understanding how intermolecular interactions and substrate-molecule interactions dictate the formation of functional 2D patterns. acs.org

Advanced NMR and EPR Spectroscopy: For paramagnetic metal complexes, advanced electron paramagnetic resonance (EPR) techniques will be vital for elucidating the electronic structure and spin distribution. Solid-state NMR can provide detailed structural information for insoluble materials like MOFs and functionalized silicas.

Design of Next-Generation Catalysts with Enhanced Efficiency and Selectivity

The unique electronic profile and structural modularity of this compound make it a prime candidate for developing next-generation catalysts. The electron-withdrawing nitrile group can significantly alter the redox potential of a metal center, a key parameter in designing electrocatalysts. mdpi.com

Future research in catalysis will focus on:

Electrocatalytic CO₂ Reduction: Bipyridine-based complexes of rhenium and manganese are well-known catalysts for CO₂ reduction. mdpi.comchaseliquidfuels.org Future work will involve incorporating this compound into these systems to fine-tune the catalyst's overpotential and turnover frequency. The strategic placement of functional groups can stabilize key intermediates and lower activation barriers. chaseliquidfuels.org

Asymmetric Catalysis: Chiral versions of bipyridine ligands are highly effective in asymmetric synthesis. acs.orgnih.govrsc.org Future designs could involve synthesizing chiral derivatives of this compound for use in reactions like asymmetric Michael additions or cyclopropanations, where the nitrile group could influence stereoselectivity through secondary interactions. acs.orgrsc.org

Water Oxidation Catalysis: Manganese and ruthenium complexes with bipyridine-based ligands are studied for their potential as water oxidation catalysts. mdpi.com The electronic properties of the this compound ligand can be tuned to optimize the stability and activity of the high-valent metal-oxo species involved in the O-O bond-forming step.

Sustainable Chemical Synthesis: Earth-abundant metal catalysts, such as those based on chromium or nickel, combined with bipyridine ligands, are being developed for sustainable chemical transformations like acceptorless dehydrogenative coupling. rsc.org The robustness and tunable nature of the this compound ligand make it an attractive component for these cost-effective and environmentally friendly catalytic systems. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthesis routes for [2,2'-Bipyridine]-3-carbonitrile, and how do methodological advancements address traditional limitations?

  • Answer : Traditional synthesis involves multistep reactions, such as Knorr-type condensations or Knoevenagel reactions, often requiring prolonged heating and excess solvents . For example, highlights a two-step approach using benzaldehyde and malononitrile with sodium hydroxide catalysis, followed by toluene reflux. However, microwave-assisted synthesis () and solvent-free conditions have emerged to reduce time and waste. Recent work in demonstrates efficient one-pot reactions using ylidenemalononitriles and sodium methoxide, achieving higher yields (68–85%) under milder conditions .
Method Conditions Yield Limitations Addressed
Traditional KnoevenagelMethanol/NaOH, 4h reflux in toluene~50%High solvent use, long reaction time
Microwave-assistedSolvent-free, 30–60 min70–85%Reduced energy and solvent waste
One-pot ylidenemalononitrileMethanol/NaOMe, room temperature68–85%Simplified purification

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Answer : Key techniques include:

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., uses XRD to confirm dihedral angles and supramolecular interactions) . SHELX programs ( ) are standard for refining crystal structures .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects on aromatic protons and nitrile groups ( ) .
  • Fluorescence Spectroscopy : Detects environmental sensitivity (polarity, viscosity) in derivatives () .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns () .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Discrepancies often arise from substituent effects or solvent interactions. For example:

  • Fluorescence Quenching : notes that electron-withdrawing groups (e.g., -CN) reduce emission intensity in polar solvents. Cross-validation with computational DFT studies () can clarify electronic transitions .
  • Crystallographic Validation : When NMR data conflicts with expected structures (e.g., tautomerism), XRD () or neutron diffraction provides definitive geometry .
  • pH-Dependent Behavior : Use UV-vis titration () to correlate protonation states with spectral shifts .

Q. What experimental and computational strategies optimize metal complexation studies with this compound?

  • Answer :

  • Ligand Design : Introduce electron-donating/withdrawing groups at the 3-position () to modulate metal-ligand bond strength. For example, -CN enhances π-backbonding in Fe(II) complexes () .

  • Spectroelectrochemistry : Monitor redox-induced structural changes (e.g., uses Mössbauer spectroscopy to study Fe(II)-radical complexes) .

  • Computational Modeling : DFT calculations () predict spin states and ligand-field splitting energies, guiding synthetic efforts .

    Metal Complex Key Finding Method
    Fe(II)(bipy)(mes)₂Radical anion stabilizes low-spin stateMössbauer, XRD
    Ru(II)-carbonitrile complexesEnhanced photocatalytic H₂ productionCyclic voltammetry

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound crystals?

  • Answer : Graph-set analysis ( ) identifies recurring motifs like R₂²(8) rings formed via N–H···N interactions (). For instance, shows that amino and nitrile groups form intermolecular bonds, creating 2D sheets. SHELX refinement ( ) quantifies bond distances (<3.0 Å) and angles, critical for predicting solubility and stability .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound derivatives?

  • Answer :

  • Microwave Irradiation : Accelerates reactions for bulky substrates () .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of -NH₂ in ) .
  • Heterogeneous Catalysis : Mesoporous silica-supported catalysts improve regioselectivity () .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.